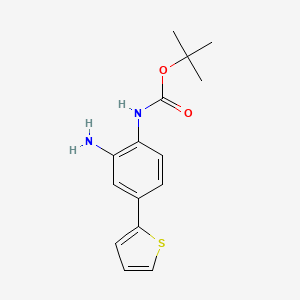

tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-(2-amino-4-thiophen-2-ylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-15(2,3)19-14(18)17-12-7-6-10(9-11(12)16)13-5-4-8-20-13/h4-9H,16H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJJINIJWXHEQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727648 | |

| Record name | tert-Butyl [2-amino-4-(thiophen-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335255-43-1 | |

| Record name | tert-Butyl [2-amino-4-(thiophen-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Boc Protection of 4-Bromo-2-nitroaniline

- Reagents: tert-Butyl dicarbonate (Boc2O), catalytic N,N-dimethyl-4-aminopyridine (DMAP).

- Procedure: The starting material 4-bromo-2-nitroaniline is reacted with Boc2O in the presence of DMAP to afford tert-butyl (4-bromo-2-nitrophenyl)carbamate.

- Yield: Approximately 95% total yield over two steps (protection and partial deprotection).

- Notes: This two-step sequence improves yield compared to one-step methods reported in literature.

Suzuki Cross-Coupling to Introduce Thiophen-2-yl Group

- Reagents: Thiophen-2-ylboronic acid, potassium carbonate (K2CO3), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), tri-tolylphosphine.

- Solvent: 1,4-dioxane/water (7:3, v/v) or DME/H2O mixture.

- Conditions: Degassed reaction mixture heated to 90°C for 20 hours.

- Work-up: Filtration through Celite, extraction with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate.

- Purification: Flash column chromatography (silica gel, 2% ethyl acetate/hexanes).

- Yield: 73% yield of tert-butyl (2-nitro-4-(thiophen-2-yl)phenyl)carbamate.

Reduction of Nitro Group to Amino Group

Two main reduction methods have been reported:

-

- Reagents: 10% Pd/C catalyst.

- Solvent: Ethanol and methanol mixture.

- Conditions: Stirring under hydrogen atmosphere for 12 hours.

- Yield: 69% yield of this compound.

-

- Reagents: Hydrazine hydrate and ferric chloride.

- Solvent: Methanol.

- Conditions: Stirring at 60°C for 2 hours.

- Yield: 83% yield.

Work-up: Filtration through Celite, washing solids with methanol, concentration, and precipitation with water followed by filtration and drying.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc Protection | Boc2O, DMAP catalyst, 4-bromo-2-nitroaniline, room temp | 95 (2-step) | Two-step approach improves yield over one-step |

| 2 | Suzuki Cross-Coupling | Thiophen-2-ylboronic acid, K2CO3, Pd(PPh3)4, tri-tolylphosphine, DME/H2O or dioxane/water, 90°C, 20 h | 73 | Purified by flash chromatography |

| 3 | Nitro Reduction | (a) 10% Pd/C, H2, EtOH/MeOH, 12 h; (b) Hydrazine hydrate, FeCl3, MeOH, 60°C, 2 h | 69 (a), 83 (b) | Hydrazine method gives higher yield |

Additional Notes on Preparation

- Purification: Flash column chromatography is commonly used after the Suzuki coupling to isolate the nitro intermediate with high purity.

- Solvent Systems: Mixtures of ethanol/methanol or DME/water are preferred for reduction and coupling steps, respectively.

- Reaction Monitoring: The progress of Suzuki coupling and reduction can be monitored by TLC and confirmed by LC-MS or NMR spectroscopy.

- Scalability: The described methods have been reported on gram scale, indicating suitability for preparative synthesis.

Research Findings and Optimization Insights

- The two-step Boc protection method enhances overall yield and purity compared to direct one-step protection.

- Suzuki cross-coupling conditions optimized with Pd(PPh3)4 and tri-tolylphosphine ligands yield high coupling efficiency.

- Hydrazine hydrate reduction is more efficient and faster than catalytic hydrogenation, with higher isolated yields.

- The sequence allows for versatile functional group tolerance, enabling substitution variations on the aromatic ring.

化学反应分析

Types of Reactions

tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes

作用机制

The mechanism of action of tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

相似化合物的比较

Key Observations :

- Thiophene vs.

- Biphenyl vs. Thiophenyl : The biphenyl analog lacks the sulfur atom, reducing polarizability and possibly metabolic stability compared to the thiophene-containing derivative .

- Bromobenzamide Derivatives : Functionalization with bromobenzamide (e.g., compound 18 in ) introduces steric bulk, lowering yields (25–29%) due to challenges in purification .

Functional Group Modifications

Carbamate vs. Amide Derivatives

- tert-Butyl (2-(4-aminobutanamido)-4-(thiophen-2-yl)phenyl)carbamate (20a): Incorporates a butanamido linker, enabling conjugation to tumor-targeting moieties. Reported yield: 78% .

Comparison : The carbamate group in the parent compound offers superior stability under basic conditions compared to amide derivatives, which may hydrolyze during biological assays .

Spectral Data Highlights

生物活性

tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate, with the molecular formula C15H18N2O2S, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of:

- A tert-butyl group

- An amino group

- A thiophene ring attached to a phenyl group

These structural components contribute to its unique chemical properties and biological activities.

This compound functions primarily through its role as an HDAC inhibitor. HDACs are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting these enzymes, the compound can promote histone acetylation, thereby enhancing gene expression related to cell cycle regulation and apoptosis.

Biological Activities

- Histone Deacetylase Inhibition

-

Anticancer Properties

- The inhibition of HDACs has significant implications for cancer therapy. By altering gene expression profiles associated with cell growth and survival, this compound may exhibit anticancer effects. For instance, it has been tested against various cancer cell lines, showing promising results comparable to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) .

- Anti-inflammatory Effects

-

Antimicrobial Activity

- Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further investigation is necessary to confirm these effects and elucidate the underlying mechanisms.

Research Findings and Case Studies

A summary of key research findings regarding the biological activity of this compound is presented in the following table:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate, and what mechanistic considerations govern these pathways?

- The compound is typically synthesized via a nitro reduction strategy. For example, tert-Butyl (2-nitro-4-(thiophen-2-yl)phenyl)carbamate undergoes catalytic hydrogenation or chemical reduction (e.g., using ammonium persulfate) to introduce the amino group. The tert-butyl carbamate (Boc) protecting group is retained during this step, ensuring selectivity . Mechanistically, nitro group reduction involves intermediate formation of nitroso and hydroxylamine derivatives before yielding the amine.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Key analytical methods include:

- NMR Spectroscopy : H-NMR (e.g., DMSO-d) identifies aromatic protons (δ 7.0–8.3 ppm) and Boc group signals (δ 1.47 ppm for tert-butyl) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+Na] at m/z 313.06 for intermediates) .

- HPLC : Validates purity (>95%) and detects impurities from incomplete reduction or side reactions .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests indicate degradation under strong acidic/basic conditions due to Boc group cleavage. Store at room temperature in inert atmospheres to prevent oxidation of the thiophene moiety .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound, particularly when introducing substituents to the thiophene ring?

- Yield optimization strategies include:

- Catalyst Screening : Use palladium-based catalysts for Suzuki-Miyaura coupling to attach substituents to thiophene while maintaining Boc protection .

- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions during diazotization or amidation steps .

- By-Product Analysis : Monitor reaction progress via TLC or LC-MS to identify intermediates (e.g., nitroso derivatives) and adjust stoichiometry .

Q. How should researchers address contradictions in safety data between different sources for this compound?

- Discrepancies in hazard classification (e.g., some SDS report skin irritation [Category 2, H315] , while others indicate no known hazards ) necessitate:

- Risk Assessment : Conduct in-house toxicity screening (e.g., Ames test for mutagenicity).

- Protective Measures : Default to stringent protocols (gloves, fume hoods) even if hazards are unconfirmed .

Q. What advanced techniques are employed to study intermolecular interactions and crystallographic properties of this compound?

- Single-Crystal X-ray Diffraction : Resolves hydrogen bonding networks (e.g., N–H···O interactions between carbamate and thiophene groups) and confirms stereochemistry .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends in cross-coupling reactions .

Q. How can this compound serve as a precursor in drug discovery, particularly for kinase inhibitors or epigenetic modulators?

- The amino-thiophene scaffold is a key pharmacophore in kinase inhibitor design. Post-synthetic modifications include:

- Boc Deprotection : Exposes the amine for conjugation with sulfonamides or heterocycles targeting ATP-binding pockets .

- Click Chemistry : Azide-alkyne cycloaddition adds triazole rings for improved solubility and binding affinity .

Methodological Guidance

Q. What protocols ensure reproducibility in Boc-protection/deprotection steps during multi-step syntheses?

- Deprotection : Use TFA in DCM (1:4 v/v) at 0°C for 2 hours to cleave Boc without degrading the thiophene ring .

- Neutralization : Quench excess acid with NaHCO and extract with ethyl acetate to isolate the free amine .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts) during characterization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。